(3R)-1,2,3,4-Tetrahydroquinolin-3-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3R)-1,2,3,4-Tetrahydroquinolin-3-OL” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 g/mol . The compound is also known by other names such as “®-1,2,3,4-Tetrahydroquinolin-3-ol” and "MFCD19227469" .

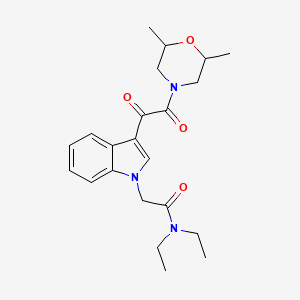

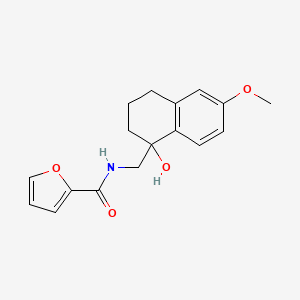

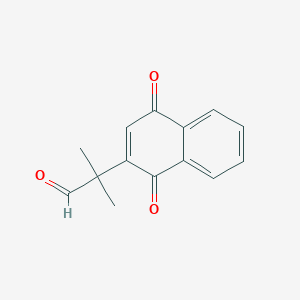

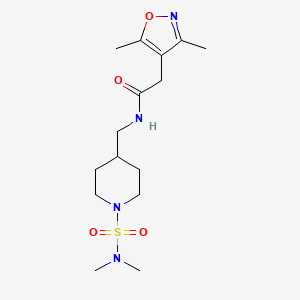

Molecular Structure Analysis

The compound has a complex structure with a tetrahydroquinoline backbone . The InChI code for the compound is “InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1” and the InChIKey is "BCUWDJPRIHGCRN-MRVPVSSYSA-N" .Physical And Chemical Properties Analysis

“(3R)-1,2,3,4-Tetrahydroquinolin-3-OL” has a molecular weight of 149.19 g/mol . It has a topological polar surface area of 32.3 Ų and a complexity of 138 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Biological Applications

(3R)-1,2,3,4-Tetrahydroquinolin-3-OL is a chiral compound that finds extensive use in asymmetric synthesis, serving as a building block for biologically active molecules. A critical application involves its use in the asymmetric Pictet–Spengler reaction for synthesizing natural products and biologically active compounds, especially alkaloids. These compounds are pivotal due to their significant biological properties, such as antibacterial and antifungal activities. The versatility of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL in facilitating the synthesis of complex natural products underscores its importance in medicinal chemistry and drug development (Heravi, Malmir, & Zadsirjan, 2018).

Catalytic Asymmetric Synthesis

Further research highlights its role in catalytic asymmetric synthesis methods, particularly in the hydrogenation of quinolines. Optically pure tetrahydroquinolines, derived from (3R)-1,2,3,4-Tetrahydroquinolin-3-OL, are essential in pharmaceuticals and agrochemicals synthesis. These methods enable the efficient production of compounds with specific chirality, crucial for the biological activity of many drugs (Wang et al., 2009).

Antibiotic Discovery

In the search for new antibiotics, derivatives of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL have shown promise. The discovery of helquinoline, a tetrahydroquinoline derivative with notable biological activity against bacteria and fungi, showcases the potential of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL derivatives in developing new antimicrobial agents. This highlights the critical role of tetrahydroquinoline compounds in antibiotic research and their potential to address the growing concern of antibiotic resistance (Asolkar et al., 2004).

Advancements in Chemistry

The research on tetrahydroquinolines, including (3R)-1,2,3,4-Tetrahydroquinolin-3-OL, has significantly progressed, encompassing synthesis, biological applications, and the development of new methodologies for constructing tetrahydroquinoline scaffolds. This body of work contributes to the broader field of chemical research by offering new strategies for synthesizing pharmacologically relevant compounds, highlighting the importance of tetrahydroquinolines in medicinal chemistry and drug discovery (Muthukrishnan, Sridharan, & Menéndez, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3R)-1,2,3,4-tetrahydroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUWDJPRIHGCRN-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-1,2,3,4-Tetrahydroquinolin-3-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2890685.png)